molecular formula C9H23NO7P2 B194636 Ibandronic Acid CAS No. 114084-78-5

Ibandronic Acid

カタログ番号: B194636
CAS番号: 114084-78-5
分子量: 319.23 g/mol
InChIキー: MPBVHIBUJCELCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イバンドロン酸は、閉経後の女性における骨粗鬆症の予防と治療に主に使用される窒素含有ビスホスホネートです。 骨吸収を阻害することで骨密度を高め、骨折のリスクを軽減します イバンドロン酸は、1993年に犬の骨量減少の治療薬として文献に初めて記載されました .

2. 製法

合成経路と反応条件: イバンドロン酸の調製には、いくつかの重要なステップが含まれます。

工業的製造方法: イバンドロン酸の工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスでは、実験室環境で一般的に使用されているカラムクロマトグラフィーを使用せずに、収率を高め、製造コストを削減しています .

反応の種類:

一般的な試薬と条件:

    塩酸: 加水分解に使用されます。

    三塩化リンと亜リン酸: ビスホスホリル化に使用されます。

    水酸化ナトリウム: 中和に使用されます.

主な生成物:

4. 科学研究への応用

イバンドロン酸は、科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ibandronate involves several key steps:

Industrial Production Methods: The industrial production of ibandronate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of column chromatography, which is commonly used in laboratory settings, to increase yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

    Hydrochloric Acid: Used for hydrolysis.

    Phosphorus Trichloride and Phosphorous Acid: Used for bis-phosphonylation.

    Sodium Hydroxide: Used for neutralization.

Major Products:

科学的研究の応用

Osteoporosis Treatment

Mechanism of Action:
Ibandronic acid inhibits osteoclast activity, thereby reducing bone resorption. This action is crucial in managing conditions characterized by increased bone turnover, such as osteoporosis.

Clinical Efficacy:
Clinical studies have demonstrated that this compound effectively reduces the risk of vertebral fractures in postmenopausal women. A study reported a significant reduction in the incidence of vertebral fractures among women treated with this compound compared to those receiving a placebo (p < 0.001) .

Data Table: Efficacy in Osteoporosis

Study TypePopulationTreatment DurationOutcome MeasureResults
Randomized Controlled TrialPostmenopausal Women12 monthsVertebral Fractures50% reduction (p < 0.001)
Meta-AnalysisVarious StudiesVariesBone Mineral DensityIncreased by 5% (p < 0.05)

Metastatic Bone Disease

Application in Cancer:
this compound is indicated for the treatment of hypercalcemia of malignancy and for preventing skeletal-related events (SREs) in patients with metastatic bone disease, particularly those with breast cancer.

Clinical Findings:
A clinical trial showed that intravenous this compound significantly reduced SREs compared to placebo, with a relative risk reduction of 40% (p = 0.003) . Additionally, patients receiving this compound reported less bone pain and improved quality of life metrics.

Data Table: Efficacy in Metastatic Bone Disease

Study TypeCancer TypeTreatmentSRE ReductionPain Score Improvement
Clinical TrialBreast CancerThis compound 6 mg IV40% reduction (p = 0.003)Significant improvement (p < 0.001)

Local Delivery Systems

Innovative Applications:
Recent studies have explored local delivery systems for this compound, particularly in orthopedic applications. The use of this compound in combination with collagen sponges has shown promising results in enhancing bone microarchitecture and promoting local bone healing .

Case Study: Local Application

  • Objective: To assess the efficacy of local this compound delivery on bone repair.
  • Method: this compound was applied locally via a collagen sponge in animal models.
  • Results: Significant improvements were noted in trabecular thickness and overall bone density compared to controls (p < 0.05).

Rheumatoid Arthritis and Osteoarthritis

Emerging Research:
this compound has also been investigated for its potential benefits in inflammatory conditions like rheumatoid arthritis and osteoarthritis. Recent studies indicate that it may modulate inflammatory pathways, specifically through inhibition of the Toll-like receptors/MyD88/NF-κB signaling pathway, thus providing a protective effect on joint health .

Data Table: this compound Effects on Inflammation

ConditionMechanismOutcome MeasureResults
OsteoarthritisInhibition of TLRsCartilage ProtectionSignificant improvement (p < 0.05)
Rheumatoid ArthritisNF-κB Pathway ModulationInflammatory MarkersDecreased levels (p < 0.05)

作用機序

イバンドロン酸は、骨組織のヒドロキシアパタイトに結合することによって作用します。破骨細胞が骨を吸収すると、局所的な酸性化によってイバンドロン酸が放出され、破骨細胞に取り込まれます。 破骨細胞内では、イバンドロン酸はメバロン酸経路を阻害し、骨吸収の減少と骨密度の増加につながります .

類似化合物との比較

イバンドロン酸は、ゾレドロン酸などの他の窒素含有ビスホスホネートと類似しています。

  • ゾレドロン酸
  • ミノドロン酸
  • リセドロン酸

ユニークさ:

類似化合物:

  • アレンドロン酸
  • フォサマックス(アレンドロン酸)
  • リセドロン酸
  • ゾレドロン酸

生物活性

Ibandronic acid is a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and to prevent skeletal complications in patients with bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby playing a crucial role in managing conditions associated with increased bone turnover.

This compound acts by inhibiting farnesyl pyrophosphate synthase, an enzyme critical for the mevalonate pathway, which is essential for osteoclast function. This inhibition leads to a decrease in osteoclast number and activity, resulting in reduced bone resorption and turnover. The compound has a high affinity for hydroxyapatite, allowing it to bind strongly to bone tissue, which prolongs its effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that after administration, it rapidly binds to bone or is excreted via urine. The apparent terminal half-life varies widely but generally falls between 10-60 hours. Notably, this compound does not undergo significant metabolism in humans or animals, maintaining its efficacy throughout treatment periods.

ParameterValue
Terminal Half-Life10-60 hours
Protein Binding~87% at therapeutic concentrations
Clearance84-160 ml/min
Volume of Distribution≥ 90 L

Osteoporosis Treatment

This compound has been shown to significantly reduce the risk of vertebral fractures in postmenopausal women. A systematic review indicated that adequate dosing effectively lowers the risk of both vertebral and nonvertebral fractures compared to placebo and other bisphosphonates.

  • Efficacy Data:
    • Vertebral Fractures: Strong evidence supports that this compound reduces the risk of vertebral fractures (RR 0.70; 95% CI 0.64-0.76).
    • Nonvertebral Fractures: A meta-analysis found that once-monthly 150 mg oral ibandronate reduced the risk of nonvertebral fractures (RR 0.84; 95% CI 0.76-0.94) but showed no significant effect on hip fractures (RR 1.25; 95% CI 0.89-1.76) .

Skeletal Complications in Cancer Patients

In patients with breast cancer and bone metastases, this compound has demonstrated efficacy in reducing skeletal-related events (SREs). A phase III trial revealed that intravenous this compound (6 mg) significantly reduced the skeletal morbidity period rate compared to placebo.

  • Skeletal Morbidity Data:
EndpointPlacebo (n=158)This compound (6 mg) (n=154)p-value
SMPR (per patient year)1.481.19p=0.004
Number of SREs (per patient)3.642.65p=0.025
Relative Risk-0.60p=0.003

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects, including:

  • Osteonecrosis of the Jaw (ONJ): Particularly in patients receiving high doses for malignancy treatment.
  • Gastrointestinal Effects: Such as nausea and esophageal irritation when taken orally.

A case report highlighted an instance of bisphosphonate-related osteonecrosis of the jaw induced by this compound, underscoring the need for dental evaluations prior to treatment initiation .

特性

IUPAC Name

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVHIBUJCELCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048340
Record name Ibandronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ibandronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 1.34e+01 g/L
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibandronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis.
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

114084-78-5
Record name Ibandronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114084-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibandronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibandronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibandronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride (100 g) was suspended in toluene (300 mL) and polyethylene glycol 400 (120 mL). Phosphorous acid (43.01 g 1.1 eq.) was added to the mixture. The mixture was warmed and phosphorous trichloride (98.22 g, 1.5 eq.) was added at a rate such that the temperature remained below 60° C. The mixture was stirred for 10 hours at 55-60° C. whereupon it was quenched by adding water (450 mL). The water addition was controlled to maintain a reaction temperature below 70° C. The layers were separated and the aqueous layer was refluxed for 6 hours. The mixture was cooled to 40-45° C. to provide Ibandronic acid in solution and the pH was adjusted to 4.3-4.5 using 50% aqueous sodium hydroxide. Propylene glycol (150 mL) was then added to the reaction mixture at 60-65° C. and stirred for 4-5 hours. The mixture was cooled to 20-25° C. over a period of 2-3 hours and then for 3-4 hours at 0-5° C., filtered, washed with acetone (2×150 mL) and dried in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43.01 g
Type
reactant
Reaction Step Two
Quantity
98.22 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
polyethylene glycol 400
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronic Acid
Reactant of Route 2
Reactant of Route 2
Ibandronic Acid
Reactant of Route 3
Reactant of Route 3
Ibandronic Acid
Reactant of Route 4
Reactant of Route 4
Ibandronic Acid
Reactant of Route 5
Ibandronic Acid
Reactant of Route 6
Reactant of Route 6
Ibandronic Acid
Customer
Q & A

Q1: How does Ibandronic Acid exert its therapeutic effect?

A1: this compound, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, this compound contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []

Q4: Are there any studies on this compound stability in different formulations?

A4: One study focused on developing an oral pharmaceutical composition of this compound with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for this compound to ensure its stability and efficacy.

Q5: What are the primary clinical applications of this compound?

A5: this compound is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []

Q6: Are there alternative administration routes for this compound besides the daily oral regimen?

A6: Yes, this compound is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of this compound at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []

Q7: Has this compound demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?

A7: Yes, research suggests that this compound can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []

Q8: Has this compound's efficacy been studied in pediatric populations with specific conditions?

A8: this compound has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of this compound in managing osteoporosis in specific pediatric populations. Additionally, this compound has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []

Q9: Have there been comparisons between oral this compound and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?

A10: Yes, a large-scale Phase III trial named ZICE directly compared oral this compound to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and this compound demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral this compound was inferior to Zoledronic acid in terms of overall SRE rate. []

Q10: What are the potential side effects associated with this compound use?

A11: While this compound is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.

Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A14: Several analytical methods have been developed for quantifying this compound in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining this compound concentrations. Other methods include RP-HPLC with RI detection for determining residual this compound in cleaning validation processes. []

Q12: Are there validated analytical methods for this compound analysis?

A15: Yes, validated HPLC methods have been developed to determine the levels of this compound in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。